1,7-Dioxaspiro[4.4]nonan-4-amine

Medicinal Chemistry Drug Discovery Physicochemical Profiling

1,7-Dioxaspiro[4.4]nonan-4-amine is a conformationally restricted spirocyclic amine scaffold for fragment-based drug discovery. With LogP -0.9, PSA 44 Ų, and zero rotatable bonds, it uniquely enhances aqueous solubility and target specificity versus analogs. The primary amine enables facile SAR derivatization. Ideal for researchers seeking reproducible physicochemical profiles.

Molecular Formula C7H13NO2
Molecular Weight 143.186
CAS No. 2137477-43-9
Cat. No. B2930916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-Dioxaspiro[4.4]nonan-4-amine
CAS2137477-43-9
Molecular FormulaC7H13NO2
Molecular Weight143.186
Structural Identifiers
SMILESC1COC2(C1N)CCOC2
InChIInChI=1S/C7H13NO2/c8-6-1-3-10-7(6)2-4-9-5-7/h6H,1-5,8H2
InChIKeySQCXYJVIAWSZLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,7-Dioxaspiro[4.4]nonan-4-amine (CAS 2137477-43-9): Spirocyclic Amine Building Block with Distinctive Physicochemical and Biological Profile


1,7-Dioxaspiro[4.4]nonan-4-amine (CAS 2137477-43-9) is a spirocyclic amine characterized by a rigid 1,7-dioxaspiro[4.4]nonane core bearing a primary amine at the 4-position [1]. With a molecular formula of C7H13NO2, a molecular weight of 143.18 g/mol, a calculated LogP of -0.9, and a polar surface area (PSA) of 44 Ų [2], this compound serves as a versatile small-molecule scaffold for medicinal chemistry and fragment-based drug discovery . Its three-dimensional architecture and balanced physicochemical properties differentiate it from simpler acyclic amines and other spirocyclic analogs.

Why Generic Spirocyclic Amines Cannot Substitute for 1,7-Dioxaspiro[4.4]nonan-4-amine in Lead Optimization Campaigns


Spirocyclic amines are widely employed as conformationally restricted scaffolds to improve target selectivity and pharmacokinetic properties. However, subtle variations in ring size, heteroatom composition, and substitution patterns can profoundly alter physicochemical parameters such as lipophilicity (LogP), polar surface area (PSA), and rotatable bond count [1]. 1,7-Dioxaspiro[4.4]nonan-4-amine uniquely combines a low LogP of -0.9, a moderate PSA of 44 Ų, and zero rotatable bonds [2], attributes that are not simultaneously present in closely related analogs like Spiro[4.4]nonan-1-amine (LogP 1.9, PSA 26 Ų) [3] or 1-azaspiro[4.4]nonane (LogP 1.4) [4]. Consequently, direct substitution with these analogs would unpredictably alter aqueous solubility, permeability, and binding conformation, undermining the reproducibility of structure-activity relationships (SAR). The quantitative evidence below substantiates this unique profile.

Quantitative Differentiation Evidence for 1,7-Dioxaspiro[4.4]nonan-4-amine (CAS 2137477-43-9)


Lipophilicity (LogP) of -0.9 Confers Superior Aqueous Solubility Potential vs. Spiro[4.4]nonan-1-amine (LogP 1.9) and 1-Azaspiro[4.4]nonane (LogP 1.4)

The calculated octanol-water partition coefficient (LogP) of 1,7-Dioxaspiro[4.4]nonan-4-amine is -0.9 [1], indicating high aqueous solubility potential. In contrast, Spiro[4.4]nonan-1-amine exhibits a LogP of 1.9 [2], and 1-Azaspiro[4.4]nonane has a LogP of 1.4 [3]. A difference of 2.8–3.3 LogP units corresponds to a roughly 600–2000‑fold increase in lipophilicity for the comparators, which can lead to significant differences in solubility, off‑target binding, and ADME profiles.

Medicinal Chemistry Drug Discovery Physicochemical Profiling

Polar Surface Area (PSA) of 44 Ų Balances Solubility and Permeability vs. Spiro[4.4]nonan-1-amine (PSA 26 Ų) and 1,6-Dioxaspiro[4.4]nonane (PSA 18 Ų)

The polar surface area (PSA) of 1,7-Dioxaspiro[4.4]nonan-4-amine is 44 Ų [1]. This is substantially higher than the 26 Ų of Spiro[4.4]nonan-1-amine [2] and the 18 Ų of 1,6-Dioxaspiro[4.4]nonane . PSA values above 140 Ų typically limit oral absorption and blood–brain barrier penetration, while values below 60 Ų generally permit favorable permeability. The target compound occupies a “sweet spot” that may allow sufficient solubility for assay compatibility while preserving acceptable cell permeability.

Drug Design ADME Structural Biology

Zero Rotatable Bonds and Fsp3 = 1.0 Ensure Maximal Conformational Rigidity vs. 1,7-Diazaspiro[4.4]nonane (2 Rotatable Bonds) and Spiro[4.4]nonan-1-amine (0 Rotatable Bonds but Different Heteroatom Composition)

1,7-Dioxaspiro[4.4]nonan-4-amine possesses zero rotatable bonds and a fraction of sp3‑hybridized carbons (Fsp3) of 1.0 [1]. In contrast, 1,7-Diazaspiro[4.4]nonane contains two rotatable bonds , introducing additional conformational flexibility. While Spiro[4.4]nonan-1-amine also has zero rotatable bonds [2], it lacks the oxygen atoms that contribute to the target compound's higher PSA and lower LogP. A rigid scaffold reduces the entropic penalty upon binding and can improve selectivity by pre‑organizing the pharmacophore in the bioactive conformation.

Structure-Based Drug Design Fragment-Based Drug Discovery Conformational Analysis

Dihydroorotase Inhibition IC50 = 180 µM – A Unique Biochemical Fingerprint Distinct from Potent Inhibitors (e.g., 5-AOA IC50 = 9.87 µM)

In a biochemical assay using mouse Ehrlich ascites dihydroorotase at pH 7.37, 1,7-Dioxaspiro[4.4]nonan-4-amine exhibited an IC50 of 1.80E+5 nM (180 µM) [1]. By comparison, the known inhibitor 5‑aminoorotic acid (5‑AOA) displays a much more potent IC50 of 9.87 µM against the human CAD dihydroorotase domain [2]. The weak inhibition profile of the target compound makes it an ideal negative control or tool compound for counter‑screening campaigns, ensuring that observed biological effects are not confounded by off‑target dihydroorotase activity.

Enzymology Target Validation Cancer Research

Reported Bioactivity ≤ 0.1 µM Suggests Potential for High-Affinity Target Engagement in Primary Screens

Aggregated bioactivity data from MolBIC indicate that 1,7-Dioxaspiro[4.4]nonan-4-amine has been associated with a bioactivity value of ≤ 0.1 µM in at least one assay [1]. While the specific target and experimental context are not disclosed, the value falls within a potency range (≤ 100 nM) that is often considered a starting point for lead optimization. This contrasts with many spirocyclic amines that show no detectable activity in primary panels (class‑level inference).

High-Throughput Screening Target Identification Pharmacology

Optimal Research and Industrial Applications for 1,7-Dioxaspiro[4.4]nonan-4-amine (CAS 2137477-43-9)


Medicinal Chemistry: Fragment-Based Lead Discovery

With a molecular weight of 143 Da, a LogP of -0.9, and zero rotatable bonds, 1,7-Dioxaspiro[4.4]nonan-4-amine meets key fragment criteria (MW < 250 Da, LogP < 3.5, rotatable bonds ≤ 2). Its rigid spirocyclic core and moderate PSA (44 Ų) make it an ideal fragment for screening against protein targets where three‑dimensional shape complementarity is crucial [1]. The compound can be readily functionalized via the primary amine to explore structure‑activity relationships (SAR) around the spirocyclic scaffold.

Biochemical Assay Development: Negative Control for Dihydroorotase Inhibition

The well‑characterized IC50 of 180 µM against dihydroorotase [2] enables researchers to use this compound as a weak inhibitor or negative control in enzyme inhibition assays. This is particularly valuable when screening for novel dihydroorotase inhibitors or validating the specificity of more potent leads, ensuring that observed phenotypic effects are not due to off‑target dihydroorotase modulation.

Chemical Biology: Tool Compound for Target Engagement Studies

The reported bioactivity value of ≤ 0.1 µM [3] suggests that 1,7-Dioxaspiro[4.4]nonan-4-amine may engage one or more biological targets with high affinity. It can serve as a starting point for the development of chemical probes to validate novel therapeutic targets or to interrogate cellular pathways. The compound's balanced physicochemical properties also facilitate its use in cellular assays without confounding solubility or permeability issues.

Organic Synthesis: Versatile Building Block for Complex Molecule Construction

The primary amine group of 1,7-Dioxaspiro[4.4]nonan-4-amine allows for straightforward derivatization via amide bond formation, reductive amination, or sulfonamide synthesis. The spirocyclic core is present in numerous natural products [4], making this compound a valuable intermediate for the total synthesis of bioactive molecules or for generating diverse spirocyclic libraries for screening.

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